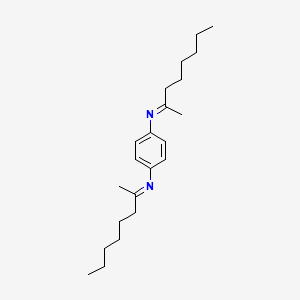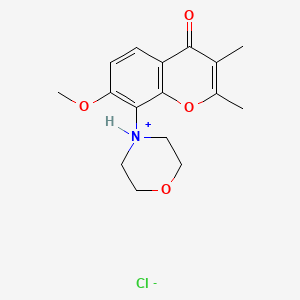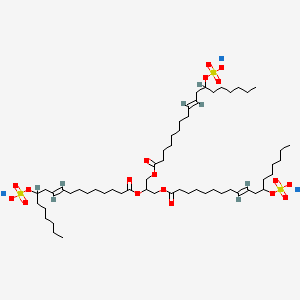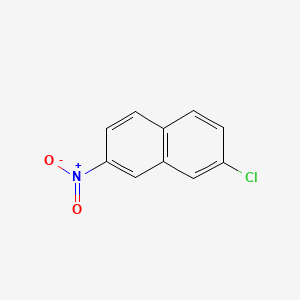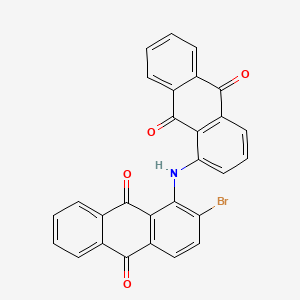
Phenethyl 5-oxoprolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl 5-oxoprolinate is a chemical compound with the molecular formula C13H15NO3 It is an ester derivative of 5-oxoproline and phenethyl alcohol This compound is known for its unique structure, which includes a pyrrolidine ring and a phenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenethyl 5-oxoprolinate can be synthesized through the esterification of 5-oxoproline with phenethyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to phenethyl 5-oxoproline carboxylic acid.
Reduction: Reduction can yield phenethyl 5-hydroxyprolinate.
Substitution: Substitution reactions can produce various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Phenethyl 5-oxoprolinate is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of phenethyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxoproline: A precursor to phenethyl 5-oxoprolinate, known for its role in the glutathione cycle.
Phenethyl alcohol: A component of this compound, used in perfumery and as an antimicrobial agent.
Uniqueness
This compound is unique due to its combined structural features of 5-oxoproline and phenethyl alcohol. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60555-58-0 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-phenylethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-12-7-6-11(14-12)13(16)17-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Clé InChI |
VYNNRGPBBRKNNQ-NSHDSACASA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)OCCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)NC1C(=O)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
